molecular formula C11H11NO5S B13174986 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

Cat. No.: B13174986
M. Wt: 269.28 g/mol
InChI Key: YTSPJTKSAKKOIO-QUBYGPBYSA-N
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Description

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a complex organic compound with a unique structure that includes a furanone ring, hydroxyl groups, and a pyridinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furanone ring, introduction of hydroxyl groups, and attachment of the pyridinylsulfanyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridinylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the pyridinylsulfanyl moiety allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furanone derivatives and compounds with pyridinylsulfanyl groups. Examples include:

  • 3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
  • 3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

Uniqueness

The uniqueness of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one lies in its specific stereochemistry and the presence of both hydroxyl and pyridinylsulfanyl groups. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-pyridin-2-ylsulfanylethyl]-2H-furan-5-one

InChI

InChI=1S/C11H11NO5S/c13-6(5-18-7-3-1-2-4-12-7)10-8(14)9(15)11(16)17-10/h1-4,6,10,13-15H,5H2/t6-,10+/m0/s1

InChI Key

YTSPJTKSAKKOIO-QUBYGPBYSA-N

Isomeric SMILES

C1=CC=NC(=C1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O

Canonical SMILES

C1=CC=NC(=C1)SCC(C2C(=C(C(=O)O2)O)O)O

Origin of Product

United States

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